4-(5-chloro-3-isopropyl-1H-pyrazol-4-yl)-N-(5-(4-(dimethylamino)piperidin-1-yl)pyridin-2-yl)pyrimidin-2-amine
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Overview
Description
CDK4-IN-1 is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a protein kinase involved in regulating the cell cycle. CDK4, in complex with cyclin D, plays a crucial role in the transition from the G1 phase to the S phase of the cell cycle, which is essential for DNA replication and cell division. Inhibition of CDK4 has been shown to be effective in controlling the proliferation of cancer cells, making CDK4-IN-1 a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
The primary target of CDK4-IN-1 is the Cyclin-dependent kinase 4 (CDK4) . CDK4, in conjunction with the D-type cyclins, mediates progression through the G1 phase when the cell prepares to initiate DNA synthesis .
Mode of Action
CDK4-IN-1 inhibits the CDK4/6 complex, which acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . The inhibition of this complex results in cell cycle arrest and apoptosis .
Biochemical Pathways
CDK4-IN-1 affects the cell cycle regulation pathway. The cyclin D–CDK4/6 complex can be activated through Janus kinase–signal transducer and activator of transcription (STAT), phosphatidylinositol 3-kinase (PI3K)–protein kinase B (AKT), and Ras–Raf–extracellular signal-regulated protein kinases (ERK) signaling pathways .
Pharmacokinetics
CDK4-IN-1, like other CDK4/6 inhibitors, exhibits a large inter-individual variability in exposure and is extensively metabolized by cytochrome P450 3A4 . The pharmacokinetic exposure increases in a dose-proportional manner for similar compounds .
Result of Action
The inhibition of the CDK4/6 complex by CDK4-IN-1 leads to cell cycle arrest and apoptosis . This results in the suppression of abnormal cell proliferation and cancer development .
Action Environment
The efficacy of CDK4-IN-1 can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors . Additionally, the dynamic nature of CDK4 in the ATP binding site, the regulatory spine, and the interaction with its cyclin partner can influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK4-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of a cyclin-dependent kinase inhibitor scaffold, which is then modified through various chemical reactions to enhance its selectivity and potency against CDK4 .
Industrial Production Methods
Industrial production of CDK4-IN-1 requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product. Additionally, large-scale production may require the development of cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
CDK4-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives of CDK4-IN-1.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the activity and selectivity of CDK4-IN-1.
Common Reagents and Conditions
Common reagents used in the chemical reactions of CDK4-IN-1 include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome .
Major Products Formed
The major products formed from the chemical reactions of CDK4-IN-1 include various derivatives with modified functional groups. These derivatives can exhibit different levels of activity and selectivity against CDK4, providing valuable insights into the structure-activity relationship of the compound .
Scientific Research Applications
CDK4-IN-1 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
CDK4-IN-1 is unique in its high selectivity and potency against CDK4 compared to other similar compounds. Some of the similar compounds include:
Palbociclib: Another selective CDK4/6 inhibitor used in the treatment of breast cancer.
Ribociclib: A selective CDK4/6 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Abemaciclib: A CDK4/6 inhibitor known for its ability to cross the blood-brain barrier, making it effective against brain metastases.
CDK4-IN-1 stands out due to its unique chemical structure and its potential for further optimization to enhance its therapeutic efficacy and reduce side effects .
Properties
IUPAC Name |
4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)-N-[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN8/c1-14(2)20-19(21(23)29-28-20)17-7-10-24-22(26-17)27-18-6-5-16(13-25-18)31-11-8-15(9-12-31)30(3)4/h5-7,10,13-15H,8-9,11-12H2,1-4H3,(H,28,29)(H,24,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGTURSEBTJIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NN1)Cl)C2=NC(=NC=C2)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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